Superior Potency on cGKI and cGKII vs. Rp-8-pCPT-cGMPS
Rp-8-Br-PET-cGMPS demonstrates significantly higher affinity for cGMP-dependent protein kinases compared to the closely related analogue Rp-8-pCPT-cGMPS. Its Ki values are 35 nM for cGKI and 30 nM for cGKII, representing an approximate 17-fold increase in potency over Rp-8-pCPT-cGMPS, which exhibits Ki values of 0.45-0.5 μM . This potency advantage allows for lower working concentrations in cellular assays.
| Evidence Dimension | Inhibitory constant (Ki) for cGMP-dependent protein kinase |
|---|---|
| Target Compound Data | cGKI Ki = 35 nM; cGKII Ki = 30 nM |
| Comparator Or Baseline | Rp-8-pCPT-cGMPS: cGKI Ki = 0.45-0.5 μM |
| Quantified Difference | Approximately 14- to 17-fold lower Ki (higher potency) |
| Conditions | Purified enzyme assays (vendor-reported data) |
Why This Matters
Higher potency reduces the required compound concentration in experiments, minimizing potential off-target effects and solvent toxicity while enabling more robust PKG inhibition.
